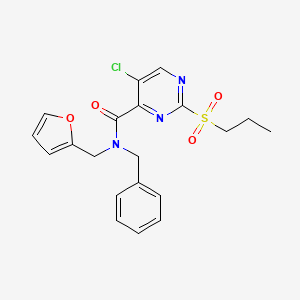![molecular formula C22H22FNO5 B11402420 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B11402420.png)
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide is a synthetic organic compound. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chromen-2-one core structure substituted with methoxy, methyl, and acetamide groups, along with a fluorophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.
Introduction of Methoxy and Methyl Groups: Methoxy and methyl groups are introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Acetamide Formation: The acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride.
Attachment of the Fluorophenyl Moiety: The fluorophenyl group is attached via nucleophilic substitution reactions using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acylating Agents: Acetic anhydride, acetyl chloride.
Methylating Agents: Methyl iodide, dimethyl sulfate.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in inflammatory and oxidative stress pathways.
Pathways: Modulation of signaling pathways related to inflammation and oxidative stress, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido-5-ureidopentanoic acid
- 6,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl 3-arylacrylate
Uniqueness
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide is unique due to the presence of the fluorophenyl moiety, which imparts distinct chemical and biological properties compared to other chromen-2-one derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C22H22FNO5 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C22H22FNO5/c1-13-17(12-20(25)24-9-8-14-4-6-15(23)7-5-14)22(26)29-19-11-16(27-2)10-18(28-3)21(13)19/h4-7,10-11H,8-9,12H2,1-3H3,(H,24,25) |
InChI Key |
QJKYPFJIQSIHTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-bromophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11402345.png)
![1-ethyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11402349.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11402358.png)
![4-Fluoro-N-({6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}methyl)-N-phenylbenzamide](/img/structure/B11402376.png)
![2-ethyl-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B11402382.png)
![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11402388.png)
![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11402397.png)
![9-butyl-3-tert-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11402404.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11402414.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11402416.png)
![2-(2,6-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11402418.png)
![5-({[5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11402424.png)
![Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-tert-butylphenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11402429.png)
